molecular formula C21H21Cl2N3O B2934828 N-(2,5-dichlorophenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]acetamide CAS No. 950166-37-7

N-(2,5-dichlorophenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]acetamide

Cat. No. B2934828
M. Wt: 402.32
InChI Key: XUBKXBXMRMJVSU-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]acetamide, also known as AG-490, is a small molecule inhibitor that has been extensively studied in scientific research. AG-490 is a tyrosine kinase inhibitor that has been shown to inhibit the activity of Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) proteins.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of N-substituted Acetamide Derivatives : Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been synthesized to evaluate their antibacterial potentials. For example, compounds with a 2-methylphenyl group showed significant growth inhibition against various bacterial strains, indicating the potential for developing new antibacterial agents (Iqbal et al., 2017).

Pharmacological Evaluation

  • Antibacterial and Anti-enzymatic Potential : N-substituted derivatives of ethyl nipecotate have been synthesized and evaluated for their antibacterial and anti-enzymatic potential. Compound 6i showed good inhibition against gram-negative bacterial strains, suggesting its use as a potential antimicrobial agent (Nafeesa et al., 2017).
  • Design-based Synthesis for Anti-inflammatory Drugs : An indole acetamide derivative was synthesized and characterized, with in silico modeling studies confirming its anti-inflammatory activity by targeting cyclooxygenase domains. This highlights the compound's potential as an anti-inflammatory drug (Al-Ostoot et al., 2020).

Antimicrobial Activity

  • Antimicrobial Nano-Materials : N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives were screened for antimicrobial activities against pathogenic bacteria and Candida species. The compounds showed more effectiveness against fungi than bacteria, indicating their potential as antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Potential Pesticides

  • Novel N-Derivatives as Potential Pesticides : X-ray powder diffraction characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, showing potential as pesticides. This research opens avenues for developing new pesticide compounds (Olszewska et al., 2011).

properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3O/c22-15-5-6-18(23)20(11-15)25-21(27)13-26-9-7-14(8-10-26)17-12-24-19-4-2-1-3-16(17)19/h1-6,11-12,14,24H,7-10,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBKXBXMRMJVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CNC3=CC=CC=C32)CC(=O)NC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dichlorophenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]acetamide

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